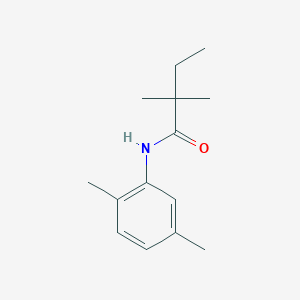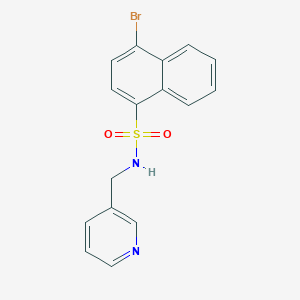![molecular formula C18H30N2S B259630 Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-, also known as TMT, is a compound that has been widely studied for its effects on the nervous system. It was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- is not fully understood, but it is thought to involve the activation of certain receptors in the brain, such as the TRPA1 receptor. This activation leads to the release of various neurotransmitters, including dopamine and glutamate, which are known to play a role in the regulation of behavior and cognition.
Biochemical and Physiological Effects:
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in different regions of the brain. It has also been shown to alter the activity of certain enzymes and ion channels, which can affect neuronal signaling and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- in lab experiments is its ability to induce specific behavioral and physiological changes in animals. This makes it a useful tool for studying the neural mechanisms underlying these changes. However, there are also some limitations to its use, such as the potential for toxicity and the need for careful dosing to avoid unwanted effects.
Zukünftige Richtungen
There are several potential future directions for research on Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. One area of interest is the development of new therapeutic agents that target the TRPA1 receptor, which is thought to be involved in the effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. Another direction is the investigation of the long-term effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- and its potential as a tool for studying neural function and dysfunction.
Synthesemethoden
The synthesis of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- involves several steps, including the reaction of 2,5-dimethylthiophene with piperidine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been used extensively in scientific research to study its effects on the nervous system. It has been shown to induce a range of behavioral and physiological changes in animals, including increased locomotor activity, altered sensory processing, and changes in neurotransmitter levels.
Eigenschaften
Produktname |
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- |
|---|---|
Molekularformel |
C18H30N2S |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-[[2,5-dimethyl-4-(piperidin-1-ylmethyl)thiophen-3-yl]methyl]piperidine |
InChI |
InChI=1S/C18H30N2S/c1-15-17(13-19-9-5-3-6-10-19)18(16(2)21-15)14-20-11-7-4-8-12-20/h3-14H2,1-2H3 |
InChI-Schlüssel |
REVZUNXTTRAVSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
Kanonische SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

